N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, sulfanyl, phenyl, fluoro, methyl, oxazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole structure, followed by the introduction of the phenyl groups and the difluoromethyl sulfanyl moiety. Common reagents used in these reactions include fluorinating agents, sulfur sources, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving sulfur and fluorine-containing compounds.
Medicine: The compound has potential therapeutic applications due to its unique chemical structure, which may interact with specific biological targets.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and sulfanyl groups can form strong interactions with enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(Trifluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-{4-[(Methylthio)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-{4-[(Fluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C18H13F3N2O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H13F3N2O2S/c1-10-2-3-11(8-14(10)19)16-9-15(23-25-16)17(24)22-12-4-6-13(7-5-12)26-18(20)21/h2-9,18H,1H3,(H,22,24) |
InChI Key |
HKOGEHHRZWIHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)SC(F)F)F |
Origin of Product |
United States |
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